Uridine 5'-monophosphate-13C (disodium) is a stable isotope-labeled derivative of uridine 5'-monophosphate, a nucleotide that plays a crucial role as a monomer in ribonucleic acid (RNA) synthesis. This compound consists of a ribose sugar, a phosphate group, and the nucleobase uracil. The incorporation of carbon-13 isotopes allows for enhanced tracking and analysis in metabolic studies and offers unique insights into biochemical pathways involving nucleotides. As a disodium salt, it is more soluble in aqueous solutions, facilitating its use in various biological and chemical applications.
These reactions are vital for cellular processes such as RNA synthesis, energy metabolism, and signal transduction.
Uridine 5'-monophosphate has been shown to exhibit various biological activities:
Uridine 5'-monophosphate-13C can be synthesized through several methods:
Uridine 5'-monophosphate-13C has diverse applications across several fields:
Studies on the interactions of uridine 5'-monophosphate-13C with other biomolecules have revealed its potential effects on various metabolic pathways:
Such interaction studies are crucial for understanding its role in cellular processes and potential therapeutic applications.
Uridine 5'-monophosphate-13C shares structural similarities with several other compounds. Here are some comparable compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Cytidine 5'-monophosphate | Nucleotide | Contains cytosine instead of uracil |
| Adenosine 5'-monophosphate | Nucleotide | Contains adenine; involved in energy transfer |
| Guanosine 5'-monophosphate | Nucleotide | Contains guanine; critical for RNA synthesis |
| Inosine 5'-monophosphate | Nucleotide | Contains hypoxanthine; important for purine metabolism |
| Orotidine 5'-monophosphate | Precursor nucleotide | Precursor to uridine monophosphate |
Uridine 5'-monophosphate-13C is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Its specific role as a precursor to RNA makes it essential for understanding nucleic acid metabolism, while its cognitive enhancement properties distinguish it from other similar compounds.
Uridine 5′-monophosphate (UMP) is a pyrimidine ribonucleotide composed of three primary components: a uracil base, a ribose sugar, and a monophosphate group esterified to the 5′-hydroxyl of the ribose. The uracil moiety features a planar, unsaturated heterocyclic ring with two nitrogen atoms at positions 1 and 3, while the ribose adopts a β-D-ribofuranose conformation. The phosphate group confers a negative charge at physiological pH, necessitating counterions for stabilization in salt forms.
UMP exhibits a molecular formula of C₉H₁₃N₂O₉P and a molecular weight of 324.18 g/mol. Crystallographic analyses reveal hydrogen bonding between the uracil’s carbonyl groups and water molecules in hydrated forms, contributing to its hygroscopic nature. The disodium salt form (C₉H₁₁N₂Na₂O₉P) increases molecular weight to 368.15 g/mol due to the addition of two sodium ions. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Density | 2.2 ± 0.1 g/cm³ | |
| Melting Point | 202°C (decomposition) | |
| Water Solubility | 50 mg/mL (clear, colorless) | |
| pKa (Phosphate Group) | 1.0, 6.1, and 9.7 |
The phosphate group’s triprotic nature allows UMP to participate in pH-dependent ionic interactions, which are mitigated in the disodium form through charge neutralization.
UMP occupies a central position in pyrimidine metabolism, serving as a precursor for uridine triphosphate (UTP) and cytidine triphosphate (CTP) via phosphorylation and amination, respectively. Enzymatically, UMP is synthesized through the decarboxylation of orotidine 5′-monophosphate (OMP) by orotidylate decarboxylase, a critical step in the de novo pyrimidine pathway. In mammalian systems, UMP also arises from the salvage pathway via phosphorylation of uridine by uridine kinase.
The chemoenzymatic synthesis of 13C-labeled uridine monophosphate represents a sophisticated approach that combines chemical and enzymatic methodologies to achieve efficient isotopic incorporation [3]. This method overcomes the limitations of traditional chemical synthesis approaches by utilizing enzymatic specificity while maintaining high yields and isotopic purity [13].
The fundamental strategy involves the enzymatic coupling of selectively labeled precursors, specifically 13C-labeled uracil and ribose components, to produce the desired nucleotide product [13]. The process begins with the synthesis of site-specifically labeled uracil and ribose precursors, which are subsequently combined using enzymes from the nucleotide salvage pathway [7]. This approach allows for the production of gram quantities of nucleotides with yields exceeding 80% while utilizing a limited number of enzymes, typically six at most [13].
The enzymatic pathway employs uracil phosphoribosyltransferase as the key enzyme for coupling the labeled uracil base with 5-phosphoribosyl-1-pyrophosphate to form uridine monophosphate [3] [8]. The enzyme demonstrates remarkable thermostability and can function optimally at temperatures ranging from 70-100°C, with maximum activity observed at 100°C and pH 7, displaying activity levels of 968 international units per gram of support [8].
| Parameter | Optimal Condition | Activity Retention |
|---|---|---|
| Temperature | 100°C | 100% |
| pH Range | 6-8 | >90% |
| Optimal pH | 7.0 | 100% |
| Reaction Time | 2-4 hours | >95% |
| Enzyme Reusability | 8 cycles | >80% |
The chemoenzymatic approach utilizes a one-pot reaction system where uridine triphosphate is synthesized through the coordinated action of multiple enzymes [13]. The process involves the initial formation of uridine monophosphate, followed by sequential phosphorylation steps using nucleoside monophosphate kinase and creatine kinase to regenerate adenosine triphosphate required for the phosphorylation reactions [3]. This regeneration system ensures efficient utilization of expensive cofactors and maintains reaction equilibrium favorable for product formation.
The isotopic incorporation strategy relies on the metabolic pathway reconstruction using 13C-labeled glucose and other precursors [3]. When 13C-labeled uracil and glucose are utilized as starting materials, the enzymatic synthesis achieves overall yields exceeding 60% for the production of fully labeled nucleotides [3]. The method demonstrates superior efficiency compared to traditional de novo biosynthesis approaches, which typically require 16 enzymes and result in modest yields of up to 45% [13].
The achievement of high isotopic purity exceeding 98 atom percent for 13C9,15N2 labeling requires precise control of precursor sources and metabolic pathway flux [10]. The optimization process involves systematic evaluation of isotope sources, reaction conditions, and purification protocols to minimize isotopic dilution and maximize enrichment efficiency [19].
The dual isotope labeling strategy employs uniformly 13C-labeled glucose and 15N-labeled urea as primary precursors [11]. The 13C incorporation occurs through the pentose phosphate pathway for ribose synthesis and the purine biosynthesis pathway for nucleobase formation [28]. The 15N incorporation is achieved through the direct utilization of 15N-labeled urea in the pyrimidine biosynthesis pathway, where the nitrogen atoms at positions N1 and N3 of uracil are specifically labeled [22].
| Isotope Source | Enrichment Level | Incorporation Efficiency | Final Purity |
|---|---|---|---|
| [13C6]-Glucose | 99.0% | 95.2% | 98.4% |
| [15N2]-Urea | 98.5% | 96.8% | 98.1% |
| [13C,15N]-Glutamine | 99.2% | 94.5% | 98.6% |
| Combined Labeling | 98.8% | 93.7% | 98.2% |
The optimization of labeling purity requires careful control of metabolic flux to prevent isotopic dilution [11]. The use of glucose dehydrogenase mutant strains helps redirect carbon flux through the pentose phosphate pathway, ensuring efficient 13C incorporation into the ribose moiety [11]. The elimination of competing metabolic pathways, particularly those involving the tricarboxylic acid cycle, prevents isotopic scrambling and maintains high enrichment levels [11].
The quality control of isotopic purity involves multiple analytical approaches including nuclear magnetic resonance spectroscopy and mass spectrometry [19]. The isotopic enrichment is quantified through the measurement of isotopologue distributions using ultrahigh-performance liquid chromatography coupled with tandem mass spectrometry [19]. This method provides sensitivity sufficient to detect isotopic enrichment as low as 1.5 atom percent above natural abundance using nanogram quantities of sample [19].
The verification of 13C9,15N2 labeling involves the analysis of isotopomer patterns using two-dimensional nuclear magnetic resonance spectroscopy [10]. The technique discriminates between different isotopic species through the characteristic splitting patterns observed in proton-carbon coupling experiments [10]. The presence of 13C atoms results in satellite peaks separated by one-bond coupling constants of 130-160 Hz, providing definitive identification of isotopic incorporation sites [28].
The purification of 13C-labeled uridine monophosphate isotopologues requires sophisticated chromatographic techniques capable of resolving minor mass differences between isotopic species [17]. The separation protocols must account for the minimal mass differences between isotopologues while maintaining high recovery yields and purity standards [23].
High-performance liquid chromatography represents the primary separation technique for isotopologue purification [17]. The method employs reversed-phase chromatography using octadecylsilane stationary phases with gradient elution systems [17]. The mobile phase composition typically consists of phosphate buffer systems with organic modifiers, optimized to achieve baseline separation of isotopic species [17].
Ion-exchange chromatography provides an alternative separation mechanism based on the charge density differences between isotopologues [17]. The anion-exchange method utilizes quaternary ammonium stationary phases with salt-gradient mobile phases [17]. This approach demonstrates particular effectiveness for nucleotides with significant secondary structure, as the highly alkaline mobile phase conditions disrupt hydrogen bonding and eliminate structural interference [17].
| Separation Method | Column Type | Mobile Phase | Resolution | Recovery Yield |
|---|---|---|---|---|
| Reversed-Phase | C18 Silica | Phosphate-Methanol | Rs > 1.5 | 92-95% |
| Ion-Exchange | Quaternary Ammonium | Salt Gradient | Rs > 2.0 | 88-92% |
| Hydrophilic Interaction | Amide Silica | Acetonitrile-Water | Rs > 1.8 | 90-94% |
| Recycle Chromatography | C18 Silica | Ternary Mobile Phase | Rs > 4.0 | 85-90% |
The quality control protocols incorporate multiple analytical techniques to verify isotopologue identity and purity [19]. Mass spectrometry analysis using high-resolution instruments provides definitive identification of isotopic composition through accurate mass measurement [24]. Fourier transform-ion cyclotron resonance and Orbitrap mass analyzers offer resolving powers exceeding 100,000, enabling discrimination of isotopologues with mass differences as small as 0.0089 atomic mass units [24].
Nuclear magnetic resonance spectroscopy serves as a complementary quality control method for isotopologue verification [10]. The technique provides information on isotopic incorporation sites through the analysis of scalar coupling patterns and chemical shift variations [22]. The isotope-edited experiments enable complete isotopomer distribution determination in complex systems, providing comprehensive characterization of labeled products [10].
The purity assessment involves quantitative analysis of isotopic enrichment levels using isotope-ratio mass spectrometry [19]. The method determines the ratio of labeled to unlabeled species with precision sufficient for quality control applications [21]. The analysis requires optimization of sample preparation procedures to minimize contamination and ensure accurate quantification [12].
Multidimensional nuclear magnetic resonance spectroscopy represents the cornerstone technique for comprehensive structural elucidation of Uridine 5'-monophosphate-13C (disodium) in solution. This advanced analytical approach provides unparalleled structural information through the correlation of different nuclear spin systems, enabling precise identification of molecular connectivity patterns and spatial arrangements within the isotopically labeled nucleotide framework [1] [2].
The implementation of multidimensional nuclear magnetic resonance methodologies facilitates the simultaneous observation of multiple nuclear interactions, thereby overcoming the limitations inherent in one-dimensional spectroscopic techniques. These sophisticated experiments utilize pulse sequences designed to establish correlations between heteronuclear spin systems, providing definitive structural assignments through cross-peak analysis and chemical shift correlation mapping [3].
The proton-carbon-13 heteronuclear single quantum coherence experiment constitutes the most informative two-dimensional nuclear magnetic resonance technique for structural verification of Uridine 5'-monophosphate-13C (disodium) in aqueous media. This correlation spectroscopy method directly connects proton and carbon-13 nuclear resonances through one-bond scalar coupling interactions, establishing unambiguous assignments for all protonated carbon positions within the isotopically enriched nucleotide structure [4] [5].
Optimal experimental conditions for proton-carbon-13 heteronuclear single quantum coherence analysis require careful attention to sample preparation and instrumental parameters. The aqueous solution should be prepared at pH 4.0 using a 10% deuterium oxide/90% water buffer system, with the temperature maintained at 277 Kelvin to maximize spectral resolution and minimize chemical exchange processes [4]. These conditions ensure optimal peak sharpness and eliminate potential complications arising from hydrogen-deuterium exchange or pH-dependent chemical shift variations.
The resulting two-dimensional correlation spectrum displays characteristic cross-peaks that unambiguously identify each carbon-proton pair within the Uridine 5'-monophosphate-13C structure. The ribose carbons exhibit distinct chemical shift patterns, with the anomeric carbon (C1') resonating at 89.8 parts per million in the carbon dimension and correlating with the anomeric proton at 5.94 parts per million [6]. The remaining ribose carbons (C2', C3', C4', C5') display chemical shifts between 65.5 and 83.4 parts per million, each correlating with their respective protons in the 4.12 to 4.35 parts per million range.
The pyrimidine base carbons provide additional structural verification through their characteristic chemical shift positions. The C5 carbon resonates at 102.7 parts per million, correlating with its proton at 5.89 parts per million, while the C6 carbon appears at 141.9 parts per million with its corresponding proton at 7.85 parts per million [7]. The quaternary carbons C2 and C4, lacking directly attached protons, appear only in the carbon dimension at 151.2 and 166.8 parts per million, respectively.
Detection limits for proton-carbon-13 heteronuclear single quantum coherence experiments typically reach concentrations below 10 micromolar, making this technique highly suitable for analytical characterization of Uridine 5'-monophosphate-13C samples at practical working concentrations [4]. The enhanced sensitivity achieved through carbon-13 isotopic enrichment significantly improves signal-to-noise ratios compared to natural abundance measurements, enabling detailed structural analysis with reduced sample quantities and shorter acquisition times.
Phosphorus-31 nuclear magnetic resonance spectroscopy provides unparalleled analytical capabilities for characterizing the phosphate moiety in Uridine 5'-monophosphate-13C (disodium). This technique exploits the unique nuclear properties of phosphorus-31, which possesses 100% natural abundance, nuclear spin one-half, and exceptionally high nuclear magnetic resonance receptivity, making it ideally suited for quantitative phosphate group analysis [8] [9].
Sample preparation for phosphorus-31 nuclear magnetic resonance analysis requires careful attention to pH control and buffer composition. The optimal conditions involve a 10% deuterium oxide/90% water buffer system with pH adjustment to 4.0, maintained at 277 Kelvin to minimize dynamic exchange processes and maximize spectral resolution [4]. These conditions prevent chemical shift variations arising from pH-dependent protonation states of the phosphate group while maintaining sample stability throughout the measurement period.
The phosphorus-31 chemical shift of the monophosphate group in Uridine 5'-monophosphate-13C (disodium) appears as a sharp singlet, confirming the presence of a single phosphate environment within the molecular structure. The absence of phosphorus-phosphorus coupling interactions distinguishes monophosphate nucleotides from their diphosphate and triphosphate analogs, which exhibit characteristic multiplet patterns arising from scalar coupling between adjacent phosphorus centers [10].
Quantitative analysis capabilities of phosphorus-31 nuclear magnetic resonance enable precise determination of phosphate group integrity and purity assessment within Uridine 5'-monophosphate-13C samples. Detection limits typically extend to the picomolar to nanomolar concentration range, providing exceptional sensitivity for trace phosphate analysis [9]. The linear relationship between peak integration and analyte concentration facilitates accurate quantitative measurements without requiring complex calibration procedures.
Two-dimensional phosphorus-31 nuclear magnetic resonance experiments, including proton-phosphorus-31 heteronuclear single quantum coherence correlation spectroscopy, provide additional structural information by establishing connectivity patterns between the phosphate group and adjacent molecular fragments [11] [4]. These experiments enable detailed analysis of phosphate-sugar linkage geometry and conformational dynamics within the nucleotide structure.
High-resolution mass spectrometry constitutes an essential analytical technique for comprehensive characterization of isotopologue distributions in Uridine 5'-monophosphate-13C (disodium). This advanced analytical approach provides definitive molecular weight determination, elemental composition confirmation, and detailed fragmentation pattern analysis essential for structural verification of isotopically labeled nucleotide compounds [12] [13].
The isotopologue distribution analysis requires high-resolution mass spectrometric instrumentation capable of achieving sub-parts-per-million mass accuracy to distinguish between isotopic variants and potential isobaric interferences. Modern time-of-flight, orbitrap, and fourier transform ion cyclotron resonance mass spectrometers provide the necessary resolving power and mass accuracy for unambiguous isotopologue identification and quantification [14] [12].
The molecular ion of Uridine 5'-monophosphate-13C (disodium) appears at mass-to-charge ratio 332.0617 in negative ion mode electrospray ionization, representing a mass shift of 9.0331 daltons compared to the natural abundance isotopologue at 323.0286. This characteristic mass difference reflects the incorporation of nine carbon-13 atoms within the uridine base and ribose sugar moieties, confirming the isotopic labeling pattern and structural integrity of the compound [15].
Fragmentation pattern analysis provides detailed structural information through characteristic product ion formation. The base loss fragment appears at mass-to-charge ratio 252.0950, corresponding to elimination of the isotopically labeled uracil base from the molecular ion. The ribose-phosphate fragment ion at 154.0618 retains five carbon-13 labels from the sugar moiety, while the phosphate-derived fragments at 96.9696 and 94.9540 show no mass shift, confirming the absence of isotopic labeling in the phosphate group [15].
The isotopologue distribution pattern exhibits characteristic peak intensities that reflect the natural abundance of minor isotopes (carbon-12, nitrogen-15, oxygen-18) superimposed on the intentional carbon-13 labeling. Mathematical deconvolution algorithms enable accurate determination of isotopic incorporation efficiency and identification of potential unlabeled impurities within the sample matrix [13].
Quantitative analysis of isotopologue distributions provides critical information regarding synthetic efficiency and product purity. The relative intensities of isotopic variants enable calculation of carbon-13 incorporation percentages and identification of incompletely labeled synthetic intermediates or degradation products [16]. This analytical capability proves essential for quality control applications and process optimization in isotopically labeled nucleotide synthesis.
High-resolution mass spectrometry detection limits typically achieve sub-nanogram sensitivity for Uridine 5'-monophosphate-13C (disodium), enabling analysis of trace quantities and minor isotopic impurities [17]. The combination of high sensitivity, excellent mass accuracy, and detailed fragmentation information establishes high-resolution mass spectrometry as an indispensable technique for comprehensive isotopologue characterization.
Chromatographic purity assessment represents a fundamental analytical requirement for comprehensive characterization of Uridine 5'-monophosphate-13C (disodium). High-performance liquid chromatography coupled with ultraviolet and mass spectrometric detection provides unparalleled capabilities for quantitative purity determination, impurity identification, and stability assessment of isotopically labeled nucleotide compounds [18] [17].
The analytical method employs reversed-phase chromatography utilizing a Synergi Polar-RP C18 column (250 × 4.6 millimeters, 10 micrometer particle size) with gradient elution using 10 millimolar phosphate buffer (pH 6.0) and acetonitrile mobile phases [18]. The ion-pairing agent tetrabutylammonium hydrogen sulfate enhances retention and peak shape for phosphorylated compounds, while the gradient profile (2-30% acetonitrile over 35 minutes) provides optimal separation of nucleotide analogs and synthetic impurities.
Detection at 254 nanometers wavelength exploits the maximum ultraviolet absorption of the uracil chromophore, providing excellent sensitivity and linear response for quantitative analysis [18] [17]. The retention time of Uridine 5'-monophosphate-13C (disodium) typically occurs at 12.8 ± 0.2 minutes under these conditions, with peak purity indices exceeding 99.5% for high-quality preparations.
Mass spectrometric detection provides orthogonal confirmation of peak identity and enables identification of trace impurities not resolved by ultraviolet detection alone. The combination of retention time, ultraviolet spectrum, and mass spectral data ensures unambiguous compound identification and reliable purity assessment [18] [19]. This multi-detector approach proves particularly valuable for distinguishing between structural isomers and isotopic variants that may exhibit similar chromatographic behavior.
Method validation parameters demonstrate excellent analytical performance with detection limits of 0.1 microgram per milliliter and quantification limits of 0.3 microgram per milliliter [18]. The linear dynamic range extends over three orders of magnitude, enabling accurate quantification of both major components and trace impurities within the same analytical run.
The chromatographic method provides stability-indicating capabilities through separation of potential degradation products, including nucleoside formation through phosphate hydrolysis, base deamination products, and oxidative degradation impurities [20] [21]. These degradation pathways can be monitored through characteristic changes in the chromatographic profile, enabling assessment of sample stability and storage conditions.
Quality control applications utilize this chromatographic method for batch-to-batch consistency evaluation, raw material assessment, and final product release testing [22] [20]. The combination of high resolution, excellent sensitivity, and comprehensive detection capabilities establishes high-performance liquid chromatography-ultraviolet/mass spectrometry as the preferred analytical approach for Uridine 5'-monophosphate-13C (disodium) purity assessment.